molecular formula C13H20ClNO2 B2764326 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 57553-25-0

6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2764326
CAS No.: 57553-25-0
M. Wt: 257.76
InChI Key: TUZRKYKCEYHHHX-UHFFFAOYSA-N
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Description

The compound 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (hereafter referred to as Compound 3) is a synthetic tetrahydroisoquinoline (THIQ) derivative with notable pharmacological properties. Structurally, it features a 6,7-dimethoxy-THIQ core substituted with a 4’-dimethylaminophenyl group at the 1-position (Figure 1).

Properties

IUPAC Name

6,7-dimethoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2)8-14-7-9-5-11(15-3)12(16-4)6-10(9)13;/h5-6,14H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZRKYKCEYHHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=CC(=C(C=C21)OC)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a 250 mL flask, 3,4-dimethoxy-2,2-dimethylphenethylamine (20 mmol) and paraformaldehyde (24 mmol) are stirred in absolute ethanol at room temperature for 3 hours. Concentrated hydrochloric acid is added to adjust the pH to 2, followed by refluxing for 4 hours. The mixture is cooled, filtered, and crystallized to yield the hydrochloride salt. Key parameters include:

Parameter Value Impact on Yield/Purity
Solvent Ethanol Enhances solubility of amine
Temperature Reflux (78°C) Accelerates cyclization
Acid Catalyst HCl (pH 2) Promotes imine formation
Reaction Time 4 hours Maximizes conversion

This method achieves yields of 60–65% with >95% purity. Substituting formaldehyde with other aldehydes (e.g., acetaldehyde) reduces yield due to steric hindrance.

Friedel-Crafts Acylation Approach

Alternative routes employ Friedel-Crafts acylation to construct the isoquinoline core. A 2011 patent describes cyclization of amide intermediates under acidic conditions.

Synthesis of Amide Intermediate

3-(4-Trifluoromethylphenyl)propionyl chloride reacts with a dimethyl-substituted benzamide in dichloromethane using AlCl₃ as a catalyst. The resultant amide undergoes cyclization with polyphosphoric acid (PPA) at 80°C for 6 hours.

Key Advantages :

  • Near-quantitative conversion of amide to tetrahydroisoquinoline.
  • Purity >99% after crystallization.

Schmidt Reaction for Ring Formation

The Schmidt reaction, utilizing sodium azide and methanesulfonic acid, offers another pathway. 6-Methoxy-2,2-dimethylindan-1-one reacts with sodium azide in dichloromethane, forming a tetrahydroisoquinoline ketone intermediate. Subsequent thionation with Lawesson’s reagent and hydrazine treatment yields the target compound.

Critical Steps :

  • Thionation : Lawesson’s reagent converts ketones to thiones at 110°C.
  • Hydrazine Cyclization : Forms the triazolo-isoquinoline scaffold, which is demethylated using BBr₃.

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water (3:1). Analytical data for the final compound include:

Technique Data
1H NMR (400 MHz, D₂O) δ 1.40 (s, 6H, 2×CH₃), 2.70–3.10 (m, 4H, CH₂), 3.85 (s, 6H, 2×OCH₃), 4.20 (s, 2H, NCH₂)
HPLC Retention time: 8.2 min; Purity: 98.5%
MS (ESI) m/z 224.1 [M+H]⁺

Comparative Analysis of Methods

Method Yield Purity Cost Efficiency Scalability
Phenethylamine Cyclization 61% 95% High Industrial
Friedel-Crafts 85% 99% Moderate Laboratory
Schmidt Reaction 45% 90% Low Small-scale

The Friedel-Crafts method offers superior yield and purity but requires stringent anhydrous conditions. Industrial settings favor the phenethylamine route due to reagent availability and scalability.

Challenges and Mitigation Strategies

  • Byproduct Formation : Dimethyl groups increase steric hindrance, leading to incomplete cyclization. Mitigated by using excess formaldehyde.
  • Acid Sensitivity : Hydrochloride salts may hydrolyze under prolonged reflux. Optimal pH (2–3) balances cyclization and stability.

Applications in Drug Synthesis

This compound serves as an intermediate for orexin receptor antagonists (e.g., almorexant). Its dimethyl groups enhance metabolic stability, making it valuable in CNS drug discovery.

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in cancer therapy. A notable example is the evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid , which demonstrated antiproliferative effects in an in vivo model of hepatocellular carcinoma. The study assessed biochemical parameters and histopathological changes in liver tissue of rats treated with this compound. Results indicated a protective effect on liver architecture and metabolic restoration in cancer-induced alterations .

Key Findings:

  • Protective Action: Restored normal liver tissue arrangement.
  • Biochemical Analysis: Showed significant improvement in liver function markers.
  • Metabolomics: Proton nuclear magnetic resonance (NMR) studies confirmed metabolic alterations were ameliorated by treatment with the compound .

Neurological Applications

The compound has also been investigated for its effects on the central nervous system. Research into alpha(2C)-adrenergic receptor antagonists derived from this compound suggests potential therapeutic applications in treating disorders such as Parkinson's disease. Specifically, a series of derivatives showed selective affinity for alpha(2C)-adrenergic receptors and exhibited anti-dyskinetic activity in marmosets treated with L-DOPA .

Key Findings:

  • Selective Affinity: High selectivity for alpha(2C)-adrenergic receptors.
  • Anti-Dyskinetic Activity: Potential to mitigate L-DOPA-induced dyskinesia .

Synthesis and Derivative Development

The synthesis of 6,7-dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves various chemical reactions that yield multiple derivatives with enhanced biological activity. Recent advancements have focused on optimizing synthetic routes to improve yield and purity while exploring structure-activity relationships (SAR) to identify more potent compounds .

Synthesis Overview:

StepDescription
1Reaction of starting materials under acidic conditions to form the tetrahydroisoquinoline core.
2Functionalization to introduce methoxy groups at positions 6 and 7.
3Hydrochloride salt formation for improved solubility and stability.

Analytical Methods for Identification

Forensic applications have also been explored regarding the identification of this compound using advanced analytical techniques such as mass spectrometry and gas chromatography. These methods are crucial for detecting and quantifying 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in various samples .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Papaverine

Structural Similarity: Papaverine, a natural THIQ alkaloid, shares the 6,7-dimethoxy-THIQ core but lacks the 4’-dimethylaminophenyl group. Instead, it has a benzyl substituent at the 1-position (Figure 1).

Pharmacological Differences :

  • Primary Use: Papaverine is a myotropic antispasmodic, acting as a phosphodiesterase inhibitor to relax smooth muscle.

Table 1 : Structural and Functional Comparison with Papaverine

Feature Compound 3 Papaverine
Core Structure 6,7-Dimethoxy-THIQ 6,7-Dimethoxy-THIQ
1-Position Substituent 4’-Dimethylaminophenyl Benzyl
Therapeutic Use Non-narcotic analgesic, anti-inflammatory Antispasmodic (vascular/visceral smooth muscle)
Mechanism Undefined (non-opioid) Phosphodiesterase inhibition
Key Efficacy (Dose) 0.5 mg/kg (3.3× diclofenac) N/A for analgesia

Standard NSAIDs (Diclofenac Sodium, Metamizole Sodium, Aspirin)

Functional Comparison :

  • Potency : Compound 3 achieves comparable or superior analgesia at 100–1,000× lower doses than aspirin (100–200 mg/kg) and metamizole sodium (10–20 mg/kg) .
  • Therapeutic Index : Compound 3’s therapeutic index exceeds that of diclofenac, reducing risks of gastrointestinal or cardiovascular side effects associated with chronic NSAID use .

Table 2 : Efficacy Comparison with NSAIDs

Drug ED50 (Analgesia) Anti-inflammatory Efficacy (Dose) Therapeutic Index
Compound 3 0.5 mg/kg 3.3× diclofenac High
Diclofenac Sodium 1–5 mg/kg Baseline Moderate
Aspirin 100–200 mg/kg Weak Low
Metamizole Sodium 10–20 mg/kg Moderate Moderate
a. F-24, N-14, and F-14
  • Structural Features: These derivatives include substituents like 2-chloro-4,5-methylenedioxyphenyl (N-14, F-14) or lack the 4’-dimethylaminophenyl group (F-24) .
  • Activity: Primarily studied for inotropic effects on cardiac tissue, these compounds modulate sodium-calcium exchange but lack significant analgesic properties .
b. MC70
  • Structure : Derived from 6,7-dimethoxy-THIQ hydrochloride, MC70 includes a biphenylcarboxylic acid moiety .
  • Activity : Enhances doxorubicin delivery across the blood-brain barrier by inhibiting P-glycoprotein (Pgp), highlighting its role in oncology rather than pain management .
c. Tetrahydropapaverine Hydrochloride
  • Structure: Features a 3,4-dimethoxybenzyl group instead of the 4’-dimethylaminophenyl group .

Table 3 : Comparison with Other THIQ Derivatives

Compound Substituents Primary Activity Clinical Relevance
Compound 3 4’-Dimethylaminophenyl Analgesic/anti-inflammatory High (non-narcotic analgesic)
F-24 4-Dimethylaminophenyl Inotropic (cardiac) Experimental
MC70 Biphenylcarboxylic acid Pgp inhibition (oncology) Preclinical
N-14 2-Chloro-4,5-methylenedioxyphenyl Inotropic (cardiac) Experimental
Tetrahydropapaverine 3,4-Dimethoxybenzyl Vasodilation Research-only

Structure-Activity Relationship (SAR) Insights

  • 4’-Dimethylaminophenyl Group: Critical for Compound 3’s analgesic activity. Removal or substitution (e.g., with methylenedioxy or halogen groups) shifts pharmacological focus to cardiac or anticancer targets .
  • 6,7-Dimethoxy Core : Enhances bioavailability and receptor binding affinity across THIQ derivatives, as seen in both Compound 3 and papaverine .
  • Cycle 1 Modifications : Studies on ADAMTS-4 inhibitors suggest that substituents at Cycle 1 (linked to the THIQ core) can be optimized for solubility without compromising activity, a principle applicable to Compound 3’s design .

Biological Activity

6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (often referred to as heliamine) is a compound derived from the alkaloids found in certain plant species. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 6,7-dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is C13H17ClN2O2C_{13}H_{17}ClN_2O_2. It features a tetrahydroisoquinoline backbone with methoxy groups at positions 6 and 7 and dimethyl substitutions at position 4. The compound exhibits a melting point range of 260-265 °C and is typically found in solid form .

Biological Activity Overview

1. Antiviral Activity
Recent studies have highlighted the potential of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as inhibitors of HIV-1 reverse transcriptase. A series of synthesized analogues demonstrated significant antiviral activity, with some compounds achieving over 70% inhibition at concentrations of 100 μM. Notably, compounds 8h and 8l exhibited inhibitory rates of 74.82% and 72.58%, respectively .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Research indicates that tetrahydroisoquinolines can modulate neurotransmitter systems and may protect against neurodegenerative conditions by influencing dopamine levels in the brain. A study reported the presence of related isoquinoline compounds in rat brains at measurable levels, suggesting a natural role in neurochemistry .

3. Antimicrobial Properties
In addition to antiviral effects, derivatives of this compound have shown antimicrobial activity against various pathogens. The structural modifications on tetrahydroisoquinolines have been linked to enhanced efficacy against bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of methoxy groups and dimethyl substitutions appears to enhance the binding affinity to biological targets such as HIV-1 reverse transcriptase and serotonin receptors. The modification of substituents can significantly impact the pharmacokinetic properties and overall effectiveness .

Case Studies

Case Study 1: HIV Inhibition
A study synthesized thirty novel analogues based on the tetrahydroisoquinoline structure. Among them, two compounds were identified as particularly potent inhibitors of HIV-1 reverse transcriptase with IC50 values significantly lower than previously reported compounds in the literature .

Case Study 2: Neuroprotective Mechanism
Research conducted on animal models demonstrated that administration of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline resulted in increased dopamine levels and reduced neuroinflammation markers. This suggests a potential therapeutic role in treating conditions like Parkinson's disease or other dopaminergic dysfunctions .

Summary of Research Findings

Study Focus Findings
Antiviral ActivityCompounds exhibited >70% inhibition of HIV-1 RT
NeuroprotectionIncreased dopamine levels; reduced neuroinflammation
Antimicrobial ActivityEffective against various bacterial strains

Q & A

Q. What are the recommended synthesis protocols for 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenethylamine derivatives under acidic conditions. Key steps include:
  • Reaction Setup : Use of methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride as a precursor, with controlled reflux in HCl .
  • Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 3.85 ppm for methoxy groups) .

Table 1 : Key Analytical Parameters

ParameterMethodReference Standard
PurityHPLC (UV 254 nm)USP/EP guidelines
Structural Confirmation¹H/¹³C NMR, Mass SpecC13H18ClNO4

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles due to potential respiratory and dermal irritation .
  • Storage : Store at room temperature in airtight, light-resistant containers. Degradation occurs over time, releasing hazardous byproducts (e.g., CO, HCl); monitor for discoloration .
  • Disposal : Follow EPA guidelines for halogenated waste; neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Accelerated Degradation Testing : Expose samples to 40°C/75% RH for 6 months. Monitor via:
  • HPLC-PDA : Detect degradation products (e.g., demethylated analogs, oxidation byproducts).
  • Mass Spectrometry : Identify fragments (e.g., m/z 215.07 for dehydroxylated species) .
  • Data Reconciliation : Compare results against ICH Q1A guidelines. If discrepancies arise (e.g., variable decomposition rates), verify humidity control and sample sealing .

Q. How can analytical method validation (AMV) be optimized for this compound in regulatory submissions?

  • Methodological Answer : Follow FDA/ICH Q2(R1) guidelines:
  • Specificity : Demonstrate resolution from impurities using LC-MS/MS.
  • Linearity : Test 50–150% of target concentration (R² ≥0.99).
  • Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD in inter-day assays .
  • Reference Standards : Use deuterated analogs (e.g., 6,7-D6-Dimethoxy derivatives) for internal calibration .

Q. What computational strategies enhance reaction design for derivatives of this compound?

  • Methodological Answer : Implement ICReDD’s quantum chemical workflow:
  • Reaction Path Search : Use Gaussian 16 for transition-state optimization.
  • Data-Driven Screening : Apply machine learning (e.g., Random Forest) to predict yields from solvent polarity and catalyst loading .
  • Validation : Cross-check predicted vs. experimental yields (e.g., 85% predicted vs. 82% actual for carboxylate analogs) .

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